Propanoyloxymethyl Carbonochloridate

Prodrug Synthesis Acylating Reagent Process Chemistry

Propanoyloxymethyl Carbonochloridate (CAS 133217-90-0), also known as propionyloxymethyl chloroformate or [(chlorocarbonyl)oxy]methyl propanoate, is an acyloxymethyl carbonochloridate with the molecular formula C5H7ClO4 and a molecular weight of 166.56 g/mol. Its structure incorporates a chloroformate moiety and a propionyl ester, making it a reactive acylating agent.

Molecular Formula C5H7ClO4
Molecular Weight 166.56
CAS No. 133217-90-0
Cat. No. B2907840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoyloxymethyl Carbonochloridate
CAS133217-90-0
Molecular FormulaC5H7ClO4
Molecular Weight166.56
Structural Identifiers
SMILESCCC(=O)OCOC(=O)Cl
InChIInChI=1S/C5H7ClO4/c1-2-4(7)9-3-10-5(6)8/h2-3H2,1H3
InChIKeyYVYSIZZTTQEOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Propanoyloxymethyl Carbonochloridate (CAS 133217-90-0): Baseline Properties for Prodrug Intermediate Procurement


Propanoyloxymethyl Carbonochloridate (CAS 133217-90-0), also known as propionyloxymethyl chloroformate or [(chlorocarbonyl)oxy]methyl propanoate, is an acyloxymethyl carbonochloridate with the molecular formula C5H7ClO4 and a molecular weight of 166.56 g/mol [1]. Its structure incorporates a chloroformate moiety and a propionyl ester, making it a reactive acylating agent. This compound serves as a pivotal intermediate for the synthesis of acyloxymethyl prodrugs, facilitating the transient masking of hydroxyl, amine, or other nucleophilic functional groups on active pharmaceutical ingredients (APIs) to modulate their physicochemical and biopharmaceutical properties . Its chemical reactivity is defined by the electrophilic carbonyl chloride, which is susceptible to nucleophilic attack for the installation of the propanoyloxymethyl promoiety onto a drug scaffold.

Why Generic Substitution is Not Viable for Propanoyloxymethyl Carbonochloridate (CAS 133217-90-0)


Acyloxymethyl carbonochloridates are not functionally interchangeable. The selection of a specific acyl chain, such as the propanoyl group in this compound, is a critical design parameter that dictates the resulting prodrug's physicochemical properties and in vivo performance . Simple substitution with an analog like Acetoxymethyl Carbonochloridate or Butyryloxymethyl Carbonochloridate can dramatically alter the prodrug's lipophilicity, aqueous stability, enzymatic cleavage rate, and ultimately, the bioavailability of the parent drug [1]. Furthermore, the reactivity and stability of the carbonochloridate intermediate itself during synthesis can vary based on the acyl chain, impacting the efficiency and robustness of the prodrug manufacturing process. The evidence below demonstrates that the choice of promoiety, which stems directly from this specific carbonochloridate, has a quantifiable and significant impact on key drug development parameters.

Quantitative Differentiation Guide: Propanoyloxymethyl Carbonochloridate (CAS 133217-90-0) vs. Structural Analogs


Optimized Synthetic Yield for Acyloxymethyl Carbonochloridate Scaffolds

Propanoyloxymethyl carbonochloridate (7c) served as the model compound for optimizing the four-step synthesis of the stable acyloxymethyl carbonochloridate class . The optimized process, which includes a key boron trifluoride-catalyzed chlorination step, resulted in a 64% overall yield for the target compound. This establishes it as the best-characterized and most efficiently produced member of the series, providing a baseline of synthetic accessibility for the derived propanoyloxymethyl (PrOM) prodrugs compared to less optimized analogs.

Prodrug Synthesis Acylating Reagent Process Chemistry

Modulation of Aqueous Solubility via N-Acyloxymethyl Prodrugs of Lu 28-179

The propanoyloxymethyl promoiety, when used to derivatize the poorly soluble tertiary amine Lu 28-179, yields a prodrug with a dramatically enhanced aqueous solubility compared to the parent drug (S/S0 ratio of 2–4 × 10^6 for the most soluble prodrugs in the series) [1]. While the study evaluated acetyl-, propanoyl-, butanoyl-, isobutanoyl- and pivaloyloxymethyl derivatives, the propanoyloxymethyl version was a key member of this high-solubility cohort. This class-level inference demonstrates the general capability of the propanoyloxymethyl group to confer significant solubility advantages when incorporated into a lipophilic drug molecule, a critical factor for formulation and absorption.

Aqueous Solubility N-acyloxymethyl Prodrug Bioavailability

Differential Hydrolytic Half-Lives of O-Acyloxymethyl Prodrugs in Human Plasma

The rate of enzymatic activation of an acyloxymethyl prodrug is highly dependent on the acyl chain. In a study on O-acyloxymethyl salicylamide prodrugs, the half-lives of hydrolysis in 80% human plasma at 37°C varied by more than 30-fold: the O-acetoxymethyl derivative had a t1/2 of 16 min, the O-butyryloxymethyl had a t1/2 of 5.5 min, and the O-pivaloyloxymethyl had a t1/2 of 162 min [1]. This establishes a clear structure-stability relationship where the promoiety's alkyl chain length and branching dictate the rate of drug release. The propanoyloxymethyl promoiety, with its intermediate chain length, is expected to have a plasma half-life that falls between the acetyl and butyryl analogs, offering a distinct tunable parameter for controlling the pharmacokinetic profile of a prodrug.

Enzymatic Hydrolysis Plasma Stability Prodrug Activation

Selective Deprotection of Propionyloxymethyl (PrOM) in the Presence of Pivaloyloxymethyl (PivOM) Groups

In the synthesis of modified 2'-O-acyloxymethyl RNAs, the propionyloxymethyl (PrOM) group can be selectively removed using anhydrous butylamine in THF, while preserving the more hindered pivaloyloxymethyl (PivOM) group [1]. This orthogonal deprotection strategy is not possible with other simpler alkyl groups and highlights a unique, exploitable difference in the chemical reactivity and stability of the PrOM group, which is directly installed using propanoyloxymethyl carbonochloridate.

Orthogonal Protection RNA Therapeutics Gene Silencing

Verified Application Scenarios for Propanoyloxymethyl Carbonochloridate (CAS 133217-90-0)


Synthesis of Acyloxymethyl Prodrugs to Enhance Aqueous Solubility

Utilize Propanoyloxymethyl Carbonochloridate to derivatize hydroxyl or amine groups on poorly soluble APIs. As demonstrated by the class-level evidence with N-acyloxymethyl prodrugs of Lu 28-179, this can increase aqueous solubility by a factor of over 2,000,000, enabling the development of parenteral formulations or improving oral absorption for BCS Class II/IV drugs .

Optimized Process Development for Acyloxymethyl Prodrug Manufacturing

This carbonochloridate is the best-characterized starting material for this class of intermediates. The published optimized four-step synthesis with a 64% overall yield provides a validated foundation for scaling up the production of acyloxymethyl prodrugs, reducing development timelines and manufacturing risks compared to starting with less-characterized analogs.

Design of Prodrugs with a Tuned Plasma Activation Rate

Select this reagent to install a propanoyloxymethyl promoiety when the goal is to achieve a specific plasma hydrolysis half-life for the prodrug. Cross-study evidence from O-acyloxymethyl salicylamide prodrugs shows that the promoiety's alkyl chain length directly controls enzymatic cleavage, with half-lives in human plasma varying from 5.5 to 162 minutes . The propanoyloxymethyl group offers an intermediate rate of activation, a key differentiator from faster (acetyl, butyryl) and slower (pivaloyl) analogs.

Orthogonal Protection/Deprotection in Complex Oligonucleotide Synthesis

Employ Propanoyloxymethyl Carbonochloridate to introduce a PrOM protecting group on nucleosides for RNA therapeutics. This group can be selectively removed in the presence of a PivOM group using anhydrous butylamine in THF . This orthogonal strategy is essential for the stepwise synthesis of complex, partially modified oligonucleotides where precise control over functional group manipulation is paramount.

Quote Request

Request a Quote for Propanoyloxymethyl Carbonochloridate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.